Hematina

Descripción general

Descripción

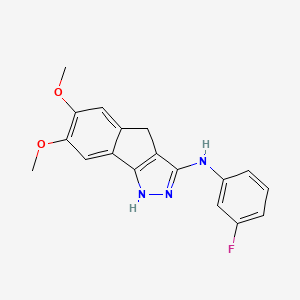

La hematina, también conocida como ferrihemo, hematosina, hidroxihemina, oxihemo, fenodina u oxihemo-cromógeno, es un pigmento de color azul oscuro o marrón que contiene hierro en estado férrico. Se obtiene por la oxidación del hemo, un componente de la hemoglobina en los glóbulos rojos. La this compound desempeña un papel crucial en varios procesos biológicos, incluida la síntesis de globina y la inhibición de la síntesis de porfirina .

Aplicaciones Científicas De Investigación

Hematin has a wide range of scientific research applications:

Chemistry: Hematin is used as a catalyst in the synthesis of organic compounds and in various chemical reactions.

Biology: Hematin is an integral component of hemoglobin and other hemoproteins, playing a vital role in oxygen transport and storage.

Medicine: Hematin is used in the treatment of porphyrias, a group of disorders caused by abnormalities in the synthesis of heme.

Industry: Hematin is utilized in biochemical assays and experiments, contributing to advancements in biotechnological techniques and understanding

Mecanismo De Acción

La hematina ejerce sus efectos a través de varios mecanismos:

Inhibición de la síntesis de porfirina: La this compound inhibe la síntesis de porfirina reprimiendo la síntesis de la sintetasa de delta-aminolevulínico (ALAS1), una enzima clave en la vía de síntesis de porfirina.

Estimulación de la síntesis de globina: La this compound estimula la síntesis de globina, un componente esencial de la hemoglobina.

Reacciones de transferencia de electrones: La this compound participa en las reacciones de transferencia de electrones, lo que la convierte en un elemento vital en varios procesos enzimáticos

Análisis Bioquímico

Biochemical Properties

Hematin inhibits the synthesis of porphyrin by repressing ALAS1 synthesis . It also stimulates the synthesis of globin . Hematin is a component of cytochromes and peroxidases . It interacts with these enzymes and proteins, playing a vital role in various biochemical reactions.

Cellular Effects

Hematin and its derivatives have been shown to induce dose-dependent red blood cell (RBC) spherization and hemolysis . Hematin at nanomolar concentrations increased calcium levels in RBCs . Both compounds triggered acute phosphatidylserine exposure on the membrane surface, reversible after 60 minutes of incubation . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Hematin’s molecular mechanism involves its interaction with various biomolecules. For instance, in the protoheme, the iron atom replaces the two hydrogen atoms carried by two of the four nitrogen atoms but is linked with the four nitrogen atoms by coordination . Hematin also progressively inactivates thrombin .

Temporal Effects in Laboratory Settings

The effects of Hematin can change over time in laboratory settings. For example, Hematin at 1 µM led to a decrease of calcein positive events count . These changes include the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Metabolic Pathways

Hematin is involved in the metabolic pathway of heme breakdown. It inhibits the synthesis of porphyrin (by repressing ALAS1 synthesis), and stimulates the synthesis of globin . It is a component of cytochromes and peroxidases .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La hematina se deriva típicamente del hemo, que se extrae de la hemoglobina de los glóbulos rojos. La conversión de hemo a this compound implica la oxidación del átomo de hierro dentro del grupo hemo desde el estado ferroso (Fe2+) al férrico (Fe3+). Este proceso suele estar facilitado por oxidantes químicos .

Métodos de producción industrial

La producción industrial de this compound implica varios pasos:

Extracción del hemo: El hemo se extrae de fuentes como los glóbulos rojos mediante lisis celular y separación de otros componentes celulares.

Oxidación química: El hemo extraído se somete a oxidación utilizando un agente oxidante, convirtiendo el ion hierro de su estado ferroso a férrico, transformando así el hemo en this compound.

Purificación y caracterización: La this compound resultante se purifica mediante técnicas como la cromatografía o la cristalización para eliminar impurezas.

Análisis De Reacciones Químicas

Tipos de reacciones

La hematina experimenta diversas reacciones químicas, incluyendo:

Oxidación: La this compound puede oxidarse aún más, afectando su reactividad e interacción con otras moléculas.

Reducción: La this compound puede reducirse de nuevo a hemo en determinadas condiciones.

Reactivos y condiciones comunes

Agentes oxidantes: Los agentes oxidantes comunes utilizados en la conversión de hemo a this compound incluyen el peróxido de hidrógeno y otros peróxidos.

Agentes reductores: Los agentes reductores como el ditionito de sodio pueden utilizarse para convertir la this compound de nuevo en hemo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen diferentes formas de derivados de hemo y this compound, dependiendo de los reactivos y condiciones específicos utilizados .

Aplicaciones de la investigación científica

La this compound tiene una amplia gama de aplicaciones en la investigación científica:

Química: La this compound se utiliza como catalizador en la síntesis de compuestos orgánicos y en diversas reacciones químicas.

Biología: La this compound es un componente integral de la hemoglobina y otras hemoproteínas, desempeñando un papel vital en el transporte y almacenamiento de oxígeno.

Medicina: La this compound se utiliza en el tratamiento de porfirias, un grupo de trastornos causados por anomalías en la síntesis del hemo.

Industria: La this compound se utiliza en ensayos y experimentos bioquímicos, contribuyendo a los avances en las técnicas biotecnológicas y en la comprensión

Comparación Con Compuestos Similares

Compuestos similares

Hemi: La hemina es una forma oxidada del hemo, similar a la hematina, pero con un ligando cloruro en lugar de un ligando hidróxido.

Protoporfirina IX: La protoporfirina IX es un precursor del hemo y la this compound, que contiene un ion hierro coordinado en el centro de un anillo de porfirina.

Citocromos: Los citocromos son hemoproteínas implicadas en el transporte de electrones y la producción de energía, que contienen grupos hemo similares a la this compound

Singularidad de la this compound

La this compound es singular por su capacidad para inhibir la síntesis de porfirina y estimular la síntesis de globina, lo que la convierte en un compuesto valioso en el tratamiento de las porfirias. Su papel en las reacciones de transferencia de electrones y su uso como catalizador en reacciones químicas ponen de manifiesto aún más su importancia en diversos campos científicos .

Propiedades

Número CAS |

15489-90-4 |

|---|---|

Fórmula molecular |

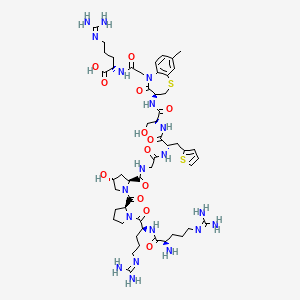

C34H33FeN4O5 |

Peso molecular |

633.5 g/mol |

Nombre IUPAC |

3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron;iron(3+);hydroxide |

InChI |

InChI=1S/C34H34N4O4.Fe.H2O/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);;1H2/q;+3;/p-3 |

Clave InChI |

BMUDPLZKKRQECS-UHFFFAOYSA-K |

SMILES |

CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C=C)C)C=C)C(=C3CCC(=O)O)C)CCC(=O)O.O.[Fe+2] |

SMILES canónico |

[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[OH-].[Fe+3] |

Apariencia |

Solid powder |

Key on ui other cas no. |

15489-90-4 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alkaline Hematin D 575 Alkaline Hematin D-575 Chloride, Ferriheme Chloride, Ferriprotoporphyrin IX Chlorohemin Ferrihaem Ferriheme Chloride Ferriprotoporphyrin Ferriprotoporphyrin IX Ferriprotoporphyrin IX Chloride Hematin Hematin D-575, Alkaline Hemin Panhematin Protohemin Protohemin IX |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does hematin contribute to malaria parasite survival?

A1: Malaria parasites digest hemoglobin, releasing potentially toxic free heme [, , ]. To detoxify this heme, parasites convert it into an insoluble crystalline pigment called hemozoin, which is chemically identical to β-hematin [, ].

Q2: How do antimalarial drugs like chloroquine target hematin?

A2: Chloroquine and other quinoline antimalarials are believed to inhibit the crystallization of hematin into hemozoin [, ]. This inhibition leads to a buildup of toxic free heme within the parasite, ultimately causing its death []. Recent research suggests that chloroquine achieves this by binding to specific growth sites on hematin crystals, effectively arresting their growth [].

Q3: Does the interaction between chloroquine and hematin involve specific structural changes?

A3: Yes, Raman difference spectroscopy studies reveal that chloroquine binds to the monomeric form of hematin []. This binding leads to a shift in specific Raman peaks, indicating a change in the hematin molecule's electron density and core size. This interaction is further supported by density functional theory (DFT) calculations [].

Q4: What role do lipids play in hematin crystallization within the parasite?

A4: While the exact mechanism is still debated, evidence suggests that the lipid-rich environment within the parasite's digestive vacuole plays a crucial role in hematin crystallization []. Studies using biomimetic systems mimicking this lipid subphase demonstrate faster hematin crystal growth rates compared to aqueous solutions, indicating the importance of lipids in this process [, ].

Q5: What is the molecular formula and weight of hematin?

A5: Hematin, also known as ferric protoporphyrin IX hydroxide (Fe(III)PPIX-OH), has the molecular formula C34H32ClFeN4O4 and a molecular weight of 651.94 g/mol.

Q6: How is hematin characterized spectroscopically?

A6: Hematin exhibits distinct spectral characteristics, allowing for its identification and quantification. Techniques like UV-Vis-NIR [], Infrared (IR) [], and Resonance Raman spectroscopy [] are frequently employed to analyze hematin's structural properties and interactions with other molecules.

Q7: How stable is hematin under different conditions?

A7: Hematin stability can be influenced by factors such as pH, temperature, and the presence of oxidizing agents [, ]. For instance, hematin can degrade in aqueous solutions over time, leading to the formation of byproducts with anticoagulant properties [].

Q8: How does the stability of hematin impact its therapeutic use?

A8: The stability of hematin is crucial for its therapeutic application, particularly in the treatment of acute intermittent porphyria. Degradation products of hematin can induce a coagulopathy characterized by thrombocytopenia and prolonged clotting times [, ].

Q9: Are there strategies to enhance hematin stability?

A9: Yes, different formulations of hematin have been developed to improve its stability and minimize adverse effects. For instance, heme arginate, a more stable formulation compared to sorbitol-stabilized hematin, exhibits minimal effects on coagulation [].

Q10: Does hematin possess any catalytic activity?

A10: Yes, hematin exhibits peroxidase-like activity and can catalyze the oxidation of various substrates in the presence of hydrogen peroxide []. This property makes hematin a potential substitute for horseradish peroxidase in certain applications, such as hydrogen peroxide determinations [].

Q11: Are there examples of hematin being used as a catalyst in other applications?

A11: Hematin immobilized on modified chitosan has been explored as a cost-effective alternative to horseradish peroxidase in the decolorization of industrial dyes []. This approach utilizes hematin's catalytic activity for environmental remediation purposes.

Q12: How is computational chemistry employed in hematin research?

A12: Computational methods, like DFT calculations, aid in understanding the interactions of hematin with other molecules, such as antimalarial drugs []. These calculations can predict binding affinities and provide insights into the structural basis of these interactions.

Q13: How does the structure of a compound influence its ability to inhibit β-hematin formation?

A13: Studies have shown that while binding to hematin is important, the ability of a compound to inhibit β-hematin formation is not solely dependent on its binding affinity []. Redox properties, specifically the ability to donate electrons to iron(III)-containing targets like hematin, appear to play a crucial role in inhibiting β-hematin formation [, ].

Q14: Are there specific structural features that contribute to enhanced antimalarial activity?

A14: Research on 9-anilinoacridines, another class of antimalarial compounds, reveals that specific substitutions on the acridine ring can significantly impact their ability to inhibit β-hematin formation []. For instance, 3,6-dichloro substitution coupled with an electron-donating group in the anilino position enhances this inhibition, suggesting a structure-activity relationship.

Q15: What is known about the pharmacokinetics of hematin?

A15: The pharmacokinetic properties of hematin have been studied in various animal models and humans. Research indicates that intravenously administered hematin rapidly disappears from circulation []. While information on specific ADME parameters might be limited in the provided research, studies suggest that hematin can influence the pharmacokinetics of other drugs, highlighting the importance of considering potential drug interactions.

Q16: What are the effects of hematin administration in patients with congenital erythropoietic porphyria?

A16: Intravenous hematin administration in patients with congenital erythropoietic porphyria, a genetic disorder affecting heme biosynthesis, leads to a negative feedback mechanism []. This feedback represses porphyrin biosynthesis in erythrocyte precursors within the bone marrow, resulting in a marked decline in porphyrin levels in urine, plasma, and erythrocytes [].

Q17: How do malaria parasites develop resistance to chloroquine?

A17: While chloroquine targets hematin, resistance mechanisms often involve alterations in the parasite's ability to accumulate the drug within the digestive vacuole, rather than changes in hematin itself []. This altered drug accumulation effectively reduces chloroquine's access to hematin, diminishing its efficacy.

Q18: What are the potential adverse effects associated with hematin therapy?

A18: Hematin, particularly in its less stable formulations, can induce a coagulopathy characterized by thrombocytopenia, prolonged clotting times, and platelet aggregation []. This effect is attributed to the interaction of degraded hematin with various components of the hemostatic system, including platelets, coagulation factors, and endothelial cells [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Phenylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1672970.png)

![[(2S)-4-Amino-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]-(2-phenylethyl)amino]-4-oxobutanoyl] (2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminohexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoate](/img/structure/B1672973.png)

![4-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-3-[2-[[3-(1H-indol-3-yl)-2-[[5-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-oxononanoyl]amino]propanoyl]amino]hexanoylamino]-4-oxobutanoic acid](/img/structure/B1672974.png)

![(3S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-oxo-4-sulfooxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-[(2-methylpr](/img/structure/B1672977.png)

![2-amino-N-[(1R)-2-(1H-indol-3-yl)-1-[4-[(4-methoxyphenyl)methyl]-5-(2-phenylethyl)-1,2,4-triazol-3-yl]ethyl]acetamide](/img/structure/B1672978.png)

![1-[(5-Chloro-1H-benzimidazol-2-YL)carbonyl]-4-methylpiperazine maleate](/img/structure/B1672986.png)